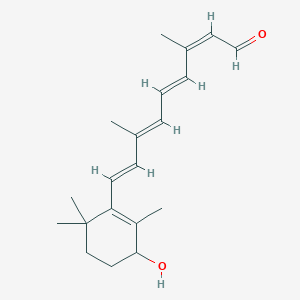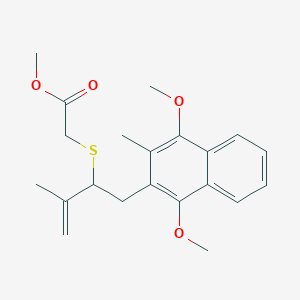
Biuret-15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biuret-15N3 is a stable isotope-labeled compound with the molecular formula H2N(CO)NH(CO)NH2, where the nitrogen atoms are enriched with the isotope nitrogen-15. This compound is primarily used in scientific research to study nitrogen metabolism and protein synthesis due to its isotopic labeling, which allows for precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions: Biuret-15N3 can be synthesized through the reaction of urea-15N2 with ammonium carbonate-15N under controlled conditions. The reaction typically involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of this compound through the condensation of urea molecules.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The process includes the careful control of temperature and pressure to ensure the efficient conversion of urea-15N2 to this compound. The product is then purified through crystallization and filtration techniques to achieve the desired isotopic purity and chemical purity.
化学反応の分析
Types of Reactions: Biuret-15N3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanuric acid-15N3 under specific conditions.
Reduction: Reduction reactions involving this compound can lead to the formation of urea-15N2.
Substitution: this compound can participate in substitution reactions where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyanuric acid-15N3
Reduction: Urea-15N2
Substitution: Various substituted biuret derivatives depending on the reagents used.
科学的研究の応用
Biuret-15N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and protein synthesis.
Biology: Employed in metabolic labeling experiments to track nitrogen incorporation into biomolecules.
Medicine: Utilized in diagnostic assays to measure protein concentrations in biological samples.
Industry: Applied in the production of stable isotope-labeled compounds for research and development purposes.
作用機序
The mechanism of action of biuret-15N3 involves its incorporation into metabolic pathways where nitrogen is a key component. The isotopic labeling allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This provides valuable insights into nitrogen metabolism, protein synthesis, and other biochemical processes.
類似化合物との比較
Biuret-13C2: A stable isotope-labeled compound with carbon-13 enrichment.
Urea-15N2: A simpler nitrogen-labeled compound used in similar metabolic studies.
Cyanuric acid-15N3: An oxidation product of biuret-15N3 with similar isotopic labeling.
Uniqueness: this compound is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in tracking nitrogen metabolism and studying protein synthesis. Compared to other similar compounds, this compound offers a more detailed and precise analysis of nitrogen-related biochemical processes.
特性
CAS番号 |
287484-46-2 |
|---|---|
分子式 |
C₂H₅¹⁵N₃O₂ |
分子量 |
106.06 |
同義語 |
Imidodicarbonic-15N di(amide-15N); Allophanamide-15N3; Allophanic Acid Amide-15N3; Allophanimidic Acid-15N3; Carbamylurea-15N3; Desmodeyn 75-15N3; Dicarbamylamine-15N3; HO-1-15N3; HO 1 (Biuret)-15N3; Isobiuret-15N3; N 75-15N3; NSC 8020-15N3; (aminoca |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







